Cancer/testis antigen 1 (96-104)
Description
Definition and Significance of Cancer/Testis Antigens in Tumor Immunology
Cancer/Testis Antigens (CTAs) are a group of proteins that have become a significant focus in the field of tumor immunology. numberanalytics.com Their defining characteristic is their expression pattern: in healthy adults, they are typically found only in male germ cells in the testes. wikipedia.orgnih.gov However, these antigens are re-expressed in various types of cancers. numberanalytics.comwikipedia.org This restricted expression in normal tissues, coupled with their presence in malignant tumors, makes them highly attractive targets for cancer immunotherapy. numberanalytics.comnumberanalytics.com
The significance of CTAs in tumor immunology lies in their ability to elicit a specific immune response against cancer cells. numberanalytics.comnumberanalytics.com Because they are normally confined to the testes, an immune-privileged site, the immune system does not recognize them as "self" when they appear on cancer cells in other parts of the body. wikipedia.orgnih.gov This leads to their recognition as foreign invaders, triggering both cellular and humoral immune responses. wikipedia.org This tumor-specific immunogenicity positions CTAs as ideal targets for therapies like cancer vaccines and adoptive T-cell transfer, with the goal of stimulating a potent and targeted anti-tumor attack while minimizing the risk of autoimmune reactions against healthy tissues. numberanalytics.comoncotarget.com The expression of CTAs often correlates with tumor progression and can be a factor in the instability of the cancer cell's genome. wikipedia.org
Discovery and Historical Context of MAGE-A1 as the Prototypical CTA
The field of CTAs was established with the discovery of the first such antigen, MAGE-A1 (Melanoma-Associated Antigen 1). nih.govoncotarget.com It was identified in 1991 by researchers studying the immune response of a melanoma patient. nih.govnih.gov They observed that cytotoxic CD8+ T cells from the patient could recognize and kill their own melanoma cells in vitro. nih.gov This recognition was traced to a specific antigen presented on the surface of the melanoma cells by the major histocompatibility complex (MHC). nih.gov
Further investigation revealed that the gene encoding this antigen, named MAGE-1 (later MAGE-A1), was expressed in a significant percentage of melanoma tumors but not in normal tissues, with the exception of the testis and placenta. nih.gov This discovery was groundbreaking because it provided the first evidence of a human tumor antigen that could be specifically targeted by the immune system. The identification of MAGE-A1 as the first member of what would become a large family of related proteins opened up a new avenue for the development of cancer immunotherapies. nih.govnih.gov
Overview of MAGE-A1 Expression Patterns in Malignancies and Normal Tissues
MAGE-A1 expression is a hallmark of various cancers, yet it is conspicuously absent from most normal adult tissues. nih.govaacrjournals.org In healthy individuals, MAGE-A1 is primarily expressed in the germ cells of the testis. wikipedia.orgnih.gov Some studies have also detected its presence in the placenta. nih.gov The testis is considered an immune-privileged site, meaning the immune system's access to it is limited, which is why MAGE-A1 expressed there does not typically trigger an immune response. wikipedia.orgnih.gov
In contrast, MAGE-A1 is aberrantly re-expressed in a wide range of malignancies. This includes, but is not limited to, melanoma, lung cancer, bladder cancer, liver cancer, and various pediatric tumors. wikipedia.org The frequency and level of MAGE-A1 expression can vary significantly among different tumor types and even between individual patients with the same type of cancer. wikipedia.orgaacrjournals.org For instance, high levels of MAGE-A1 have been observed in non-small-cell lung cancer, multiple myeloma, triple-negative breast cancer, and ovarian cancer. nih.govfredhutch.org This differential expression pattern is a key reason why MAGE-A1 is a prime target for cancer-specific immunotherapies. bmj.com
| Tissue Type | Condition | Expression Level | Reference |
|---|---|---|---|
| Testis | Normal | Present | wikipedia.orgnih.gov |
| Placenta | Normal | Present | nih.gov |
| Most Somatic Tissues | Normal | Absent | nih.govaacrjournals.org |
| Melanoma | Malignant | Present (in a subset of tumors) | wikipedia.org |
| Lung Cancer (Non-Small Cell) | Malignant | Up to 30% | fredhutch.org |
| Bladder Cancer | Malignant | Present (in a subset of tumors) | wikipedia.org |
| Liver Cancer | Malignant | Present (in a subset of tumors) | wikipedia.org |
| Multiple Myeloma | Malignant | Up to 50% | fredhutch.org |
| Breast Cancer (Triple Negative) | Malignant | Up to 60% | fredhutch.org |
| Ovarian Cancer | Malignant | Up to 50% | fredhutch.org |
| Glioma | Malignant | 64.1% | nih.gov |
| Medullary Breast Cancer | Malignant | 33% | nih.gov |
Specific Focus on Cancer/testis antigen 1 (96-104) (MAGE-A1 (96-104)) as an Immunogenic Epitope
Within the full-length MAGE-A1 protein, specific segments known as epitopes are responsible for triggering the immune response. One such critical epitope is the peptide sequence spanning amino acids 96 to 104, referred to as Cancer/testis antigen 1 (96-104) or MAGE-A1 (96-104). researchgate.net This nonapeptide (a peptide consisting of nine amino acids) has been identified as a key target for cytotoxic T lymphocytes (CTLs), the immune cells responsible for killing cancer cells. uclouvain.be
The immunogenicity of MAGE-A1 (96-104) stems from its ability to be presented on the surface of cancer cells by specific Human Leukocyte Antigen (HLA) class I molecules, particularly HLA-A1. uclouvain.be This presentation allows CTLs with a matching T-cell receptor to recognize and bind to the peptide-HLA complex, initiating the destruction of the tumor cell. Research has demonstrated that MAGE-A1 (96-104) can induce strong CTL responses, leading to the lysis of tumor cells that express MAGE-A1. researchgate.netnih.gov This makes the MAGE-A1 (96-104) epitope a highly promising component for the development of peptide-based cancer vaccines and other immunotherapeutic strategies aimed at harnessing the immune system to fight cancer. researchgate.netfrontiersin.org
Properties
sequence |
FATPMEAEL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (96-104); NY-ESO-1 (94-104) |
Origin of Product |
United States |
Molecular and Cellular Immunology of Cancer/testis Antigen 1 96 104 Presentation
Antigen Processing Pathways for MAGE-A1
The generation of the immunogenic MAGE-A1 (96-104) peptide from the full-length MAGE-A1 protein follows the classical MHC class I antigen processing pathway. bmj.com This ensures that peptides derived from endogenous proteins are displayed for surveillance by cytotoxic T lymphocytes (CTLs).
Proteasomal Degradation and Peptide Generation
The initial and critical step in generating MHC class I-binding peptides is the breakdown of the source protein by the proteasome. mdpi.comembopress.org The proteasome is a large, multi-catalytic protease complex that degrades most intracellular proteins. nih.gov For antigen presentation, a specialized form called the immunoproteasome, often induced by inflammatory signals like interferon-gamma (IFN-γ), is particularly important. The immunoproteasome's altered catalytic subunits favor the production of peptides with C-termini suitable for MHC class I binding. nih.gov
The MAGE-A1 protein is targeted for degradation by the proteasome, which through a series of cuts, generates various peptide fragments, including the MAGE-A1 (96-104) peptide. nih.gov The precise cleavage is essential for creating the correct C-terminus of the peptide, a crucial feature for the subsequent steps in the antigen presentation pathway. mdpi.com Studies have shown that the processing of the MAGE-A1 antigen is dependent on the proteasome. nih.gov
Table 1: Key Stages in MAGE-A1 Antigen Processing
| Stage | Description | Key Molecules Involved |
| Protein Degradation | The full-length MAGE-A1 protein is unfolded and fed into the proteasome, where it is cleaved into smaller peptide fragments. | MAGE-A1 protein, Proteasome (including immunoproteasome subunits) |
| Peptide Transport | The generated peptides are transported from the cytoplasm into the endoplasmic reticulum. | Transporter Associated with Antigen Presentation (TAP) |
| Peptide Trimming & Loading | In the ER, peptides may be further trimmed before being loaded onto MHC class I molecules. | Endoplasmic reticulum aminopeptidases (ERAP), Peptide-loading complex (PLC) |
| Cell Surface Presentation | The stable peptide-MHC complex is transported to the cell surface for recognition by T cells. | MHC class I-peptide complex, T-cell receptor (TCR) |
Transporter Associated with Antigen Presentation (TAP) Mechanisms
After being generated in the cytoplasm, peptide fragments like MAGE-A1 (96-104) must be moved into the endoplasmic reticulum (ER). This is accomplished by the Transporter associated with Antigen Processing (TAP). nih.govmit.edu TAP is a heterodimer consisting of TAP1 and TAP2 subunits that form a channel across the ER membrane. nih.gov
This transporter uses ATP to actively pump peptides into the ER. nih.govmit.edu TAP shows a preference for peptides that are typically 8-16 amino acids long and have specific C-terminal residues, a selectivity that influences the pool of peptides available for MHC class I binding. sigmaaldrich.comdoi.org The MAGE-A1 (96-104) peptide must meet these criteria to be efficiently transported into the ER, a critical checkpoint in the presentation pathway. nih.gov While some studies on melanoma cell lines show consistent expression of TAP1 and TAP2, defects in this transporter can be a mechanism of immune escape for some tumors. nih.gov
Role of the Endoplasmic Reticulum in Antigen Processing
Inside the endoplasmic reticulum, peptides can be further modified by ER-resident aminopeptidases, such as ERAAP (ER aminopeptidase (B13392206) associated with antigen processing). nih.gov These enzymes can trim the N-termini of peptides that are too long to fit perfectly into the MHC class I binding groove, a process that can either create or destroy a T-cell epitope. nih.gov
Newly made MHC class I heavy chains first bind to the chaperone calnexin. After associating with β2-microglobulin, the MHC molecule is released and enters the peptide-loading complex (PLC). nih.govcusabio.com The PLC is a large assembly of proteins including TAP, tapasin, calreticulin, and ERp57. bmj.com Tapasin is crucial as it links the MHC class I molecule to TAP, facilitating the capture of peptides. It also helps in "peptide editing" to ensure that only peptides that bind with high affinity are stably loaded. bmj.com Once a suitable peptide like MAGE-A1 (96-104) binds tightly, the now stable MHC class I-peptide complex is released from the PLC and travels through the Golgi apparatus to the cell surface to be presented to CD8+ T cells. mdpi.comyoutube.com
MHC Class I Presentation of Cancer/testis antigen 1 (96-104)
The presentation of the MAGE-A1 (96-104) peptide on the cell surface is highly specific and depends on its interaction with a particular MHC class I variant, a key feature of the adaptive immune system's specificity.
Specific HLA Restriction: HLA-A3 Allele
The presentation of the Cancer/testis antigen 1 (96-104) peptide, with the amino acid sequence SLFRAVITK, is specifically restricted to the Human Leukocyte Antigen (HLA)-A3 allele. aacrjournals.orgnih.govresearchgate.netresearchgate.net HLA molecules are the human version of MHC, and the HLA-A locus is one of the major MHC class I genes. The HLA system is highly polymorphic, with variations concentrated in the peptide-binding groove, which determines which peptides can be presented. youtube.comyoutube.com
The HLA-A3 molecule has a binding groove with pockets that accommodate the anchor residues of the MAGE-A1 (96-104) peptide. The binding motif for HLA-A3 typically requires peptides to have specific amino acids at certain positions to ensure stable binding. researchgate.net The nonapeptide SLFRAVITK fulfills these conditions, allowing it to be presented by HLA-A3. researchgate.net This specific interaction means that an immune response to this particular peptide will only occur in individuals who carry the HLA-A3 allele. aacrjournals.orgresearchgate.net
Molecular Interactions within the Peptide-MHC Complex
The stability of the peptide-MHC complex is paramount for T-cell recognition and is achieved through a network of molecular interactions between the peptide and the HLA molecule. nih.gov The MAGE-A1 peptide sits (B43327) in an extended conformation within the binding groove of the HLA-A3 molecule. youtube.comyoutube.com Key interactions occur between the side chains of the peptide's anchor residues and the corresponding pockets within the HLA-A3 groove.
Structural Dynamics of HLA-A3:MAGE-A1 (96-104) Complex
The presentation of the MAGE-A1 (96-104) peptide to cytotoxic T lymphocytes (CTLs) is critically dependent on its interaction with the Human Leukocyte Antigen (HLA) class I molecule, specifically HLA-A3. This peptide, identified by the amino acid sequence SLFRAVITK, is a nonapeptide (a peptide consisting of nine amino acids) that fits into the peptide-binding groove of the HLA-A3 molecule. researchgate.net The stability and recognition of this peptide-MHC (pMHC) complex are governed by specific molecular interactions.
Research has identified consensus anchor residues that are crucial for the binding of peptides to HLA-A3. For the MAGE-A1 (96-104) peptide, these anchors are an L, V, or M in the second position and a K, Y, or F in the ninth position. researchgate.net The SLFRAVITK sequence perfectly fulfills these conditions, ensuring a stable complex formation. The recognition of this specific HLA-A3:MAGE-A1 (96-104) complex by T-cell receptors (TCRs) on CTLs is a key event in initiating an anti-tumor immune response, and reactivity to this complex has been observed in cancer patients. vu.nlresearchgate.net The interaction is highly specific, and the affinity between the TCR and the pMHC complex is a determining factor for the potency of the T-cell response. nih.gov
| Attribute | Description | Source |
|---|---|---|
| Peptide Name | MAGE-A1 (96-104) | researchgate.netvu.nl |
| Sequence | SLFRAVITK | researchgate.net |
| Length | 9 amino acids (nonapeptide) | researchgate.net |
| Presenting MHC Molecule | HLA-A3 | researchgate.netvu.nlresearchgate.net |
| Consensus Anchor Residues for HLA-A3 | Position 2: L, V, or M; Position 9: K, Y, or F | researchgate.net |
Cross-Presentation Mechanisms in Dendritic Cells
Cross-presentation is the process by which professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), present exogenous antigens on MHC class I molecules to activate CD8+ cytotoxic T cells. researchgate.netmdpi.com This is a vital pathway for generating immunity against tumors, as tumor antigens like MAGE-A1 are acquired by DCs from the extracellular environment (e.g., from dying tumor cells). embopress.org
The first step in cross-presentation is the uptake of exogenous antigens, such as whole tumor cells or tumor-derived proteins, by DCs. researchgate.net This internalization occurs primarily through phagocytosis or receptor-mediated endocytosis. researchgate.net Once inside the DC, the antigen is enclosed within a membrane-bound vesicle called a phagosome or endosome. frontiersin.org
Within these compartments, the antigen is subjected to a series of processing events. The environment becomes progressively more acidic due to the action of proton pumps, which activates a variety of proteases, such as cathepsins. frontiersin.orgnih.gov These enzymes begin to break down the protein antigen into smaller peptide fragments. researchgate.net This initial degradation within the endocytic pathway is a crucial preparatory step for eventual loading onto MHC class I molecules. frontiersin.org
Following initial processing, there are two main pathways for how the peptide fragments are loaded onto MHC class I molecules for cross-presentation: the vacuolar pathway and the cytosolic pathway. researchgate.netnih.gov
The Vacuolar Pathway : In this pathway, the entire process of peptide generation and loading onto MHC class I molecules occurs within the endosome or phagosome (the "vacuole"). nih.govnih.gov MHC class I molecules are transported to these compartments, either from newly synthesized pools or by recycling from the cell surface. researchgate.netfrontiersin.org The peptide fragments generated by endosomal proteases are then directly loaded onto these MHC-I molecules. nih.gov This pathway was initially thought to be independent of the proteasome and the Transporter associated with Antigen Processing (TAP). aai.org However, studies with a long peptide from MAGE-A3 have shown that this pathway can be paradoxically TAP-dependent, suggesting that TAP's role might be to load MHC-I molecules in the endoplasmic reticulum (ER) to allow them to traffic to the vacuole for peptide exchange. aai.org
The Cytosolic Pathway : This pathway involves the translocation of the exogenous antigen or its larger fragments from the phagosome into the cell's cytosol. researchgate.netnih.gov This export may involve the Sec61 translocon complex. researchgate.net Once in the cytosol, the antigen is degraded into smaller peptides by the proteasome, the same machinery used for processing endogenous proteins. researchgate.netresearchgate.net These peptides are then transported by TAP, either into the ER for loading onto newly synthesized MHC class I molecules in the conventional pathway, or transported back into the phagosome where they are loaded onto MHC-I molecules. researchgate.netresearchgate.netnih.gov This pathway ensures that the peptides presented from exogenous sources are the same as those that would be generated endogenously within a tumor cell. nih.gov
| Feature | Vacuolar Pathway | Cytosolic Pathway | Source |
|---|---|---|---|
| Location of Peptide Generation | Endosome / Phagosome | Cytosol | nih.govresearchgate.net |
| Primary Protease(s) | Cathepsins and other endosomal proteases | Proteasome | nih.govnih.gov |
| TAP Dependency | Generally independent, but can be indirectly dependent | Dependent | nih.govresearchgate.netnih.govaai.org |
| Location of MHC-I Loading | Endosome / Phagosome | Endoplasmic Reticulum (ER) or Phagosome | researchgate.netresearchgate.netnih.gov |
The efficiency of cross-presentation is not static but is regulated by various intrinsic and extrinsic factors that can enhance the process.
Receptor-Mediated Uptake : The use of specific receptors for antigen uptake can significantly enhance cross-presentation. For example, IgE/FcεRI-mediated uptake allows DCs to efficiently capture and cross-present very low doses of soluble antigen. nih.gov
Innate Immune Signaling : Toll-like receptor (TLR) signaling, triggered by pathogen-associated molecular patterns (PAMPs), can promote the recycling of MHC class I molecules to phagosomes, boosting cross-presentation efficiency. researchgate.netnih.gov
Endosomal Remodeling : Upon maturation, DCs undergo dynamic remodeling of their endosomal structures, which facilitates the transport of loaded pMHC complexes to the cell surface for presentation to T cells. frontiersin.org
Phagosome Maturation : The maturation state of the phagosome is a key control point. Inhibiting the full maturation of phagosomes can increase the recruitment of active proteasomes and enhance TAP-independent cross-presentation. embopress.org
T-Cell Help : CD4+ helper T cells can "license" DCs for enhanced cross-presentation by providing signals like the cytokine Interleukin-2 (IL-2), which augments the molecular machinery required for the process. youtube.com
Epigenetic Modulation : The expression of the MAGE-A1 antigen itself can be a limiting factor. Treatment of tumor cells with hypomethylating agents like 5-aza-2′-deoxycytidine (DAC) can increase the expression of MAGE-A1, thereby providing more antigen for DCs to capture and cross-present, improving the potency of DC-based immunotherapies. nih.gov
| Factor/Enhancer | Mechanism of Action | Source |
|---|---|---|
| IgE/FcεRI | Enhances uptake of low-dose soluble antigens. | nih.gov |
| TLR Signaling | Promotes recycling of MHC-I to phagosomes. | researchgate.netnih.gov |
| Inhibition of Phagosome Maturation | Increases proteasome recruitment and TAP-independent cross-presentation. | embopress.org |
| Interleukin-2 (IL-2) | Augments the molecular machinery for cross-presentation ("licensing"). | youtube.com |
| 5-aza-2′-deoxycytidine (DAC) | Increases tumor expression of MAGE-A1 antigen, providing more substrate for presentation. | nih.gov |
T Cell Recognition and Immunogenicity of Cancer/testis Antigen 1 96 104
T-Cell Receptor (TCR) Recognition
The interaction between a T-cell receptor (TCR) and the peptide-major histocompatibility complex (pMHC) is a critical event that initiates the adaptive immune response against tumors. The specificity and strength of this recognition are paramount for an effective anti-tumor response.
Specificity and Avidity of TCRs for HLA-A3:MAGE-A1 (96-104)
The recognition of the MAGE-A1 (96-104) peptide by T-cells is highly specific and dependent on its presentation by the HLA-A3 major histocompatibility complex (MHC) molecule. The affinity and avidity of the T-cell receptor (TCR) for this specific pMHC complex are crucial determinants of T-cell activation and subsequent anti-tumor activity. nih.gov
High-avidity TCRs, which bind strongly to the pMHC complex, are generally associated with more potent T-cell responses. nih.gov However, there is a risk that very high-affinity TCRs may also exhibit cross-reactivity with structurally similar self-peptides, potentially leading to off-target toxicities. nih.gov For instance, TCRs engineered for enhanced affinity towards the MAGE-A3 antigen have been shown to cross-react with a similar peptide from the cardiac protein Titin, resulting in severe adverse events. nih.govnih.gov
The process of central tolerance in the thymus eliminates T-cells with high affinity for self-antigens, which includes many tumor-associated antigens (TAAs) like MAGE-A1. nih.govresearchgate.net Consequently, naturally occurring TCRs specific for these antigens often have low affinity. nih.gov To overcome this, researchers have explored methods to generate higher avidity TCRs, such as vaccinating HLA-transgenic mice or using in vitro evolution techniques like somatic hypermutation. nih.govresearchgate.netfrontiersin.org These approaches have successfully yielded TCRs with enhanced avidity for MAGE-A1 epitopes. researchgate.net
| TCR Characteristic | Description | Reference |
| Specificity | Recognition of the MAGE-A1 (96-104) peptide presented by HLA-A3. | nih.gov |
| Avidity | The overall strength of the interaction between the TCR and the pMHC complex. High avidity is generally desired for potent anti-tumor responses. | nih.gov |
| Cross-reactivity | The potential for a TCR to recognize similar peptides from other proteins, which can lead to off-target effects. | nih.govnih.gov |
| Affinity Maturation | Techniques used to increase the binding strength of TCRs to their target pMHC. | nih.govresearchgate.net |
TCR Repertoire Analysis Against the Epitope
The T-cell receptor repertoire encompasses the vast diversity of TCRs within an individual, capable of recognizing a wide array of antigens. Analyzing the TCR repertoire specific for the MAGE-A1 (96-104) epitope provides insights into the nature and breadth of the immune response.
Modern high-throughput sequencing technologies have enabled comprehensive analysis of the TCR repertoire, allowing for the identification and quantification of specific T-cell clones that expand in response to an antigen. db-thueringen.de This analysis can reveal the diversity of TCRs that recognize the MAGE-A1 (96-104) epitope, including the different V, D, and J gene segments that make up the TCR chains. db-thueringen.de
Studies have shown that the TCR response to MAGE antigens can be monoclonal or polyclonal. aacrjournals.org For instance, after vaccination with MAGE-A3 peptide, the responding T-cell population was often found to be monoclonal, while vaccination with peptide-pulsed dendritic cells tended to induce a more polyclonal response. aacrjournals.org Computational tools and pipelines, such as scirpy and scRepertoire, are now available to analyze and visualize this complex TCR data, integrating it with other single-cell information like transcriptomics to provide a deeper understanding of the anti-tumor T-cell response. db-thueringen.de
Structure-Function Relationships in TCR-pMHC Interactions
The three-dimensional structure of the TCR-pMHC complex governs the specificity and affinity of the interaction. Understanding these structural details is crucial for predicting and engineering more effective TCRs for cancer immunotherapy.
The MAGE-A1 (96-104) peptide binds within a groove of the HLA-A1 molecule, and specific residues of the peptide are exposed for recognition by the TCR. psu.edu The interaction involves contacts between the complementarity-determining regions (CDRs) of the TCR and both the peptide and the MHC molecule. nih.gov
Induction and Characterization of CD8+ T-Cell Responses
The induction of a robust and durable CD8+ T-cell response against the MAGE-A1 (96-104) epitope is a primary goal of immunotherapy. These cytotoxic T lymphocytes (CTLs) are capable of directly killing cancer cells that present this antigen.
Cytotoxic T Lymphocyte (CTL) Generation and Expansion in vitro
The in vitro generation and expansion of CTLs specific for the MAGE-A1 (96-104) epitope is a critical step in both research and the development of adoptive T-cell therapies. This process typically involves stimulating peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients with the MAGE-A1 peptide.
One of the initial methods for generating these CTLs was through T-cell epitope cloning, where CTLs from melanoma patients were isolated and expanded by stimulation with autologous tumor cells. mdpi.com Another approach involves stimulating naïve CD8+ T-cells with dendritic cells (DCs) that have been pulsed with the MAGE-A1 epitope. tscan.com These antigen-specific T-cells can then be isolated and expanded to large numbers for therapeutic use. tscan.com
Furthermore, it has been demonstrated that CTLs can be induced in vitro from healthy donors that recognize a heteroclitic MAGE-A peptide, and these CTLs are capable of recognizing the native MAGE-A1 peptide. vaxon-biotech.eu The expansion of these CTLs can be enhanced by the addition of cytokines such as IL-2 and IL-7 to the culture medium. nih.gov
| In Vitro CTL Generation Method | Description | Reference |
| T-cell Epitope Cloning | Isolation and expansion of CTLs from patients by stimulation with their own tumor cells. | mdpi.com |
| Dendritic Cell Pulsing | Stimulation of naïve T-cells with dendritic cells loaded with the MAGE-A1 peptide. | tscan.com |
| Heteroclitic Peptide Stimulation | Use of a modified peptide to induce CTLs that cross-react with the native MAGE-A1 peptide. | vaxon-biotech.eu |
| Cytokine-supported Expansion | Use of cytokines like IL-2 and IL-7 to promote the growth of antigen-specific CTLs. | nih.gov |
Cytokine Production Profiles (e.g., IFN-γ) by Antigen-Specific T Cells
Upon recognition of the MAGE-A1 (96-104) epitope, activated CD8+ T-cells produce a range of cytokines that contribute to the anti-tumor immune response. The profile of these cytokines can provide insights into the functional capacity of the T-cells.
Interferon-gamma (IFN-γ) is a key cytokine produced by CTLs that has potent anti-tumor effects. ashpublications.org The production of IFN-γ by MAGE-A1-specific T-cells can be measured using techniques such as the enzyme-linked immunospot (ELISPOT) assay and intracellular cytokine staining (ICS). nih.govashpublications.org Studies have shown that T-cells responding to MAGE-A1 peptides secrete IFN-γ. researchgate.net
In addition to IFN-γ, other cytokines such as tumor necrosis factor-alpha (TNF-α) can also be produced by MAGE-A1-specific T-cells. nih.gov The co-production of multiple cytokines, known as polyfunctionality, is often associated with a more effective and durable T-cell response. nih.gov For example, long-term evaluation of a patient in complete clinical remission revealed a sustained CD8+ T-cell response to MAGE antigens, with a significant portion of the cells producing both IFN-γ and TNF-α. nih.gov
The cytokine profile can also be influenced by the method of T-cell stimulation. For instance, CTL clones derived after vaccination with peptide-pulsed dendritic cells were more likely to produce interleukin-10 (IL-10) compared to those derived after vaccination with peptide or a viral vector alone. aacrjournals.org
Lytic Activity of CTLs Against Tumor Cells Expressing MAGE-A1
CTLs that recognize the MAGE-A1 (96-104) peptide, with the amino acid sequence SLFRAVITK, have demonstrated the ability to effectively lyse tumor cells that endogenously express the MAGE-A1 protein. This lytic activity is a crucial indicator of the peptide's potential as an immunotherapeutic agent.
In a study involving patients with metastatic melanoma who were vaccinated with a multipeptide vaccine that included the MAGE-A1 (96-104) epitope, T cells cultured from the sentinel immunized node of an HLA-A3 positive patient showed significant cytotoxic activity. These CTLs were able to lyse not only target cells pulsed with the MAGE-A1 (96-104) peptide but also melanoma tumor cells that were positive for both MAGE-A1 and HLA-A3. nih.govresearchgate.net The lytic activity was observed in 4-hour chromium-51 (B80572) (⁵¹Cr)-release assays, a standard method for measuring cell-mediated cytotoxicity. nih.govresearchgate.net
The specificity and potency of this response were further detailed in experiments showing that CTL clones directed against the MAGE-A1 (96-104) peptide could achieve half-maximal lysis of target cells at a peptide concentration of 2 nM. researchgate.net This indicates a high avidity of the T-cell receptors for the peptide-MHC complex. The lytic activity against MAGE-A1 expressing melanoma cells was demonstrated at various effector-to-target (E:T) ratios, confirming a dose-dependent killing of tumor cells by the CTLs. researchgate.net
The following table summarizes the findings on the lytic activity of CTLs targeting the MAGE-A1 (96-104) peptide:
| Target Cells | CTL Source | Assay | Key Findings | Reference |
| Peptide-pulsed C1R-A3 cells | T-cells from sentinel immunized node of a melanoma patient | 4-hour ⁵¹Cr-release | CTLs demonstrated lytic activity against target cells pulsed with the MAGE-A1 (96-104) peptide. | nih.govresearchgate.net |
| MAGE-A1+, HLA-A3+ melanoma tumor cells | T-cells from sentinel immunized node of a melanoma patient | 4-hour ⁵¹Cr-release | CTLs effectively lysed melanoma cells endogenously expressing the MAGE-A1 antigen. | nih.govresearchgate.net |
| Autologous EBV-B cells pulsed with peptide | Anti-MAGE-A1 CTL clones | Cytotoxicity assay | Half-maximal lysis was achieved at a peptide concentration of 2 nM. | researchgate.net |
These findings collectively underscore the ability of the MAGE-A1 (96-104) peptide to induce a potent and specific CTL response capable of recognizing and eliminating tumor cells that present this epitope.
Factors Influencing Immunogenicity
The immunogenicity of a peptide vaccine is not solely dependent on the amino acid sequence of the epitope but is significantly influenced by various external factors, including the use of adjuvants and modifications to the peptide structure itself.
Role of Adjuvants in Enhancing Peptide Immunogenicity
Adjuvants are critical components of vaccine formulations that can significantly boost the immune response to an antigen. For peptide vaccines like those targeting MAGE-A1, adjuvants are essential to overcome the inherently low immunogenicity of small peptides and to break immune tolerance.
A combination of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Montanide ISA-51 has been effectively used as an adjuvant in clinical trials involving the MAGE-A1 (96-104) peptide. researchgate.netmdpi.comnih.gov In a study of a multipeptide vaccine for melanoma, the inclusion of GM-CSF and Montanide ISA-51 was shown to induce the production of interferon-gamma (IFN-γ) secreting T-cells in response to the MAGE-A1 (96-104) peptide. researchgate.netnih.gov The immune response, measured in both peripheral blood and sentinel immunized nodes, typically peaked after two vaccinations and remained detectable for at least six weeks after the final dose. nih.gov
Montanide ISA-51, a water-in-oil emulsion, functions by creating a depot at the injection site, which allows for the gradual release of the antigen and a prolonged stimulation of the immune system. tandfonline.com GM-CSF acts as a hematopoietic growth factor that can enhance the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells, at the vaccination site, thereby improving T-cell priming.
Another class of adjuvants that has shown promise in combination with MAGE peptides are Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (CpG ODN). While specific data for the MAGE-A1 (96-104) peptide with CpG is limited, studies with other MAGE peptides, such as MAGE-A3.A1, have demonstrated that CpG can induce a detectable CTL response. mdpi.com
The table below outlines the adjuvants used with the MAGE-A1 (96-104) peptide and their observed effects:
| Adjuvant | Mechanism of Action (General) | Observed Effect with MAGE-A1 (96-104) | Reference |
| GM-CSF | Enhances recruitment and activation of antigen-presenting cells. | Induced IFN-γ secreting T-cells. | researchgate.netnih.gov |
| Montanide ISA-51 | Creates an antigen depot for slow release and prolonged immune stimulation. | Enhanced immunogenicity of the peptide vaccine. | researchgate.netnih.gov |
| Poly-ICLC | A TLR3 agonist that stimulates innate immune responses. | A pilot study in breast cancer showed a borderline immune response to MAGE-A1 (96-104) when combined with multiple other peptides. | nih.gov |
Impact of Peptide Modifications on HLA Binding and T-Cell Recognition
Modifying the amino acid sequence of a peptide epitope is a strategy employed to enhance its immunogenicity. These "heteroclitic" peptides are designed to have an increased binding affinity for Major Histocompatibility Complex (MHC) molecules, which can lead to more stable peptide-MHC complexes on the cell surface and, consequently, a more robust T-cell response. nih.gov
While the concept of creating heteroclitic peptides is well-established, specific research detailing modifications to the Cancer/testis antigen 1 (96-104) peptide (SLFRAVITK) and their impact on HLA-A3 binding and T-cell recognition is not extensively documented in the reviewed literature. The native MAGE-A1 (96-104) peptide has been shown to be immunogenic and capable of inducing CTLs that lyse tumor cells. researchgate.netnih.gov
General principles of peptide modification suggest that substitutions at anchor residues—the amino acids that directly interact with the binding pockets of the MHC molecule—can significantly alter binding affinity. For HLA-A3, key anchor residues are typically at position 2 and the C-terminus (position 9) of the peptide. researchgate.net Altering amino acids at these positions could potentially enhance the stability of the peptide-HLA-A3 complex.
However, it is crucial that any modification does not abrogate the recognition of the native peptide by the induced T-cells. The goal is to generate a cross-reactive T-cell response where T-cells stimulated by the modified peptide can still effectively recognize and kill tumor cells presenting the original, unmodified epitope. nih.gov Studies with other MAGE antigens have shown that while heteroclitic peptides can increase the frequency of anti-vaccine T cells, this does not always translate to improved clinical responses, and in some cases, the immune response can be biased towards the modified peptide, with poor recognition of the native sequence. mdpi.com
Further research is required to explore specific amino acid substitutions in the MAGE-A1 (96-104) sequence and to quantitatively assess their effects on HLA-A3 binding and the subsequent activation and cross-reactivity of CTLs.
Role in Cancer Immunosurveillance and Immune Evasion
Mechanisms of Tumor Immune Evasion Related to MAGE-A1 (96-104)
Even when MAGE-A1 is expressed by tumor cells, the immune system may fail to eliminate them due to various immune evasion strategies employed by the tumor. These mechanisms can involve the loss of the target antigen, alterations in antigen presentation machinery, and the creation of an immunosuppressive tumor microenvironment.
A primary mechanism of immune escape is the downregulation or complete loss of MAGE-A1 antigen expression by tumor cells. nih.gov This can occur through various genetic and epigenetic mechanisms, including copy number loss, transcriptional repression, or epigenetic silencing. nih.gov As the immune system exerts pressure on the tumor by targeting MAGE-A1-positive cells, a process of "immunoediting" can occur, where antigen-negative tumor cell variants are selected for and proliferate, leading to tumor relapse. aai.org
The presentation of the MAGE-A1 (96-104) peptide to cytotoxic T lymphocytes (CTLs) is dependent on the expression of specific Human Leukocyte Antigen (HLA) class I molecules on the surface of tumor cells. nih.govnih.gov Tumor cells can evade immune recognition by downregulating or losing the expression of these HLA molecules. aai.org This prevents the MAGE-A1 peptide from being presented to T cells, rendering the tumor cells invisible to the immune system, even if they continue to express the MAGE-A1 protein. The MAGE-A1 peptide EADPTGHSY can be presented by both HLA-A1 and HLA-B35 molecules. amsterdamumc.nlamsterdamumc.nl Combining therapies that upregulate HLA expression, such as treatment with certain drugs, can enhance the immunogenicity of tumor cells. bmj.com
The tumor microenvironment (TME) is often characterized by a plethora of immunosuppressive factors that can inhibit the function of effector T cells. nih.govnih.gov These factors can be produced by the tumor cells themselves or by various immune and stromal cells within the TME.
Key immunosuppressive mechanisms include:
Inhibitory Cytokines: Tumor cells and associated immune cells can secrete cytokines like transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), which directly suppress the activity of cytotoxic T lymphocytes. nih.gov
Immune Checkpoint Molecules: The expression of immune checkpoint ligands, such as Programmed Death-Ligand 1 (PD-L1), on tumor cells can engage with their corresponding receptors (e.g., PD-1) on T cells, leading to T-cell exhaustion and anergy. nih.gov
Metabolic Reprogramming: The TME is often characterized by hypoxia and altered metabolic pathways, such as increased glycolysis, leading to the production of lactate. nih.govfrontiersin.org Lactate can inhibit the function of effector T cells. nih.gov Additionally, the depletion of essential amino acids like tryptophan by the enzyme indoleamine-2,3-dioxygenase (IDO) can suppress T-cell proliferation. nih.gov
Recruitment of Suppressive Immune Cells: Tumors can recruit immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response. nih.gov
Pre Clinical Methodologies and Research Models
Peptide Synthesis and Characterization for Research Applications
The foundation of CTAG1 (96-104) research lies in the ability to artificially synthesize this peptide. Chemical synthesis allows for the production of large quantities of the peptide with high purity, which is essential for a range of research applications. The sequence of the NY-ESO-1 (96-104) epitope is FATPMEAEL. aai.org
Once synthesized, the peptide undergoes rigorous characterization to ensure its identity, purity, and stability. This process is critical for the reliability and reproducibility of subsequent immunological experiments.
In Vitro Immunological Assays
A variety of in vitro assays are employed to study the interaction of CTAG1 (96-104) with the immune system, particularly T-cells. These assays provide valuable insights into the peptide's ability to elicit an immune response.
ELISPOT Assays for T-Cell Cytokine Production
The Enzyme-Linked Immunospot (ELISPOT) assay is a widely used method to quantify the frequency of cytokine-producing T-cells specific for CTAG1 (96-104). ashpublications.orgnih.gov This assay is highly sensitive and can detect even rare antigen-specific T-cells. nih.gov
In a typical ELISPOT assay, peripheral blood mononuclear cells (PBMCs) from a patient or a research subject are stimulated with the CTAG1 (96-104) peptide. bmj.com T-cells that recognize the peptide will become activated and secrete cytokines, such as interferon-gamma (IFN-γ). ashpublications.orgbmj.com The secreted cytokines are captured by antibodies coated on a membrane, resulting in spots that can be visualized and counted. The number of spots corresponds to the number of antigen-specific T-cells. nih.gov
The IFN-γ ELISPOT assay is a common choice for monitoring T-cell responses in cancer vaccine clinical trials. nih.gov However, other cytokines like Granzyme B can also be measured to provide a more direct assessment of cell-mediated cytotoxicity. nih.gov Studies have shown that T-cell cultures can demonstrate peptide-specific recognition in IFN-γ ELISPOT assays, confirming the functional capacity of T-cells detected by other methods. ashpublications.org
Flow Cytometry and Tetramer Staining for T-Cell Identification
Flow cytometry is a powerful technique used to identify and characterize specific T-cell populations. When combined with major histocompatibility complex (MHC) tetramer staining, it allows for the direct visualization and quantification of T-cells that recognize the CTAG1 (96-104) peptide. mdpi.com
MHC tetramers are complexes of four MHC molecules, each loaded with the CTAG1 (96-104) peptide. These tetramers are labeled with a fluorescent dye and can bind with high avidity to T-cell receptors (TCRs) that are specific for the peptide-MHC complex. mdpi.comnih.gov By staining a sample of T-cells with a fluorescently labeled CTAG1 (96-104) tetramer and other antibodies that mark T-cell subsets (like CD8), researchers can use a flow cytometer to count the number of antigen-specific T-cells. mdpi.comnih.gov
This method is invaluable for monitoring the frequency of CTAG1 (96-104)-specific T-cells in patients undergoing immunotherapy. nih.gov It can also be used to isolate these T-cells for further study. nih.govhaematologica.org For instance, T-cell clones specific for NY-ESO-1 have been successfully isolated using tetramer-guided cell sorting. nih.govhaematologica.org
Cytotoxicity Assays (e.g., 51Cr-release)
Cytotoxicity assays are performed to determine the ability of CTAG1 (96-104)-specific T-cells to kill tumor cells that express the corresponding antigen. The chromium-51 (B80572) (51Cr)-release assay is a classic method for measuring cytotoxicity. researchgate.netnih.gov
In this assay, target tumor cells are labeled with radioactive 51Cr. These labeled cells are then incubated with CTAG1 (96-104)-specific cytotoxic T-lymphocytes (CTLs). If the CTLs recognize and kill the target cells, the 51Cr is released into the cell culture supernatant. By measuring the amount of radioactivity in the supernatant, researchers can quantify the level of cytotoxicity. researchgate.net
Studies have demonstrated that CTLs specific for MAGE-A1 (96-104) can lyse tumor cell lines that express the MAGE-A1 protein and the appropriate HLA restriction element. researchgate.netnih.gov This indicates that the peptide can induce a functional cytotoxic T-cell response.
Dendritic Cell-Based Antigen Presentation Models
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the body and play a critical role in initiating T-cell responses. nih.govfrontiersin.org In vitro models using DCs are essential for studying the presentation of the CTAG1 (96-104) epitope to T-cells.
DCs can be generated from monocytes or CD34+ hematopoietic stem cells and loaded with the CTAG1 (96-104) peptide or with the full-length CTAG1 protein. nih.gov These antigen-loaded DCs can then be co-cultured with T-cells to assess their ability to stimulate a T-cell response. nih.gov
Genetically modifying DCs to express the CTAG1 protein is another approach. This allows for the study of the entire antigen processing and presentation pathway. nih.gov Research has shown that DCs transduced with viral vectors encoding tumor antigens may be more efficient at inducing T-cell responses than those transfected with non-viral methods. nih.gov
These DC-based models are crucial for understanding how CTAG1 (96-104) is processed and presented to the immune system, which is vital for designing effective cancer vaccines and immunotherapies. frontiersin.orgd-nb.info
In Vivo Animal Models
Animal models are indispensable for evaluating the in vivo efficacy and safety of immunotherapies targeting CTAG1 (96-104). Mouse models are the most commonly used due to their genetic similarity to humans and the availability of various transgenic and immunodeficient strains. dovepress.com
One approach involves using transgenic mice that express human HLA molecules. These mice can be used to study the immunogenicity of human T-cell epitopes like CTAG1 (96-104). Researchers have utilized transgenic mice with a diverse human TCR repertoire to isolate effective TCRs against NY-ESO-1. researchgate.net
Another model is the patient-derived xenograft (PDX) model, where a patient's tumor is implanted into an immunodeficient mouse. dovepress.com These models can be used to test the efficacy of CTAG1 (96-104)-based therapies against a specific patient's tumor. Humanized mouse models, such as the hu-BLT model, which have a reconstituted human immune system, are also valuable for studying the interaction between the human immune system and tumors expressing CTAG1. dovepress.com
In one study, a murine model of ovarian cancer was used to demonstrate that vaccination against the cancer-testis antigen Sp17 could significantly control tumor growth, providing a proof-of-concept for this type of immunotherapy. plos.org
Table of Research Findings:
HLA Transgenic Mouse Models for Epitope Evaluation
A significant challenge in the preclinical evaluation of human cancer antigens is the difference in Major Histocompatibility Complex (MHC) molecules between humans and mice, which are known as HLA in humans and H-2 in mice. To overcome this, researchers have developed HLA transgenic mice, which are genetically engineered to express human HLA molecules. These models are invaluable for assessing the immunogenicity of HLA-restricted T-cell epitopes derived from human tumor antigens. mdpi.com
For the evaluation of MAGE-A family epitopes, HLA-A0201 transgenic HHD mice have been instrumental. nih.govaai.org These mice express a chimeric HLA-A0201 molecule and are deficient in endogenous mouse MHC class I molecules, allowing for the direct assessment of an immune response to a human-specific epitope in the context of a relevant HLA allele. nih.govaai.org In a notable study, HLA-A0201 transgenic mice were utilized to generate cytotoxic T lymphocytes (CTLs) that could recognize a shared MAGE-A antigen epitope. nih.govaai.org The immunization of these mice with a heteroclitic MAGE-A peptide successfully induced CTLs that were capable of recognizing and killing tumor cells expressing the corresponding MAGE-A antigen in an HLA-A0201-restricted manner. nih.govaai.org This approach demonstrates the utility of HLA transgenic mice in confirming the immunogenic potential of specific MAGE-A peptides and their ability to be processed and presented by human MHC molecules.
While direct preclinical evaluation of the specific MAGE-A1(96-104) peptide in HLA transgenic mice is not extensively detailed in available literature, a clinical study has confirmed its immunogenicity. In a multipeptide vaccine trial for melanoma, the MAGE-A1(96-104) epitope was found to be immunogenic in patients when administered with an adjuvant. nih.gov T-cells responsive to this peptide were detected in the peripheral blood and sentinel lymph nodes of vaccinated patients, and these T-cells were capable of lysing MAGE-A1 expressing tumor cells. nih.gov This clinical immunogenicity underscores the peptide's potential and provides a strong rationale for its further preclinical characterization in HLA transgenic mouse models to dissect the specifics of the induced T-cell response.
Table 1: Research Findings on MAGE-A Epitope Evaluation in HLA Transgenic Mice
| Model System | Antigen/Epitope | Key Findings | Reference |
|---|---|---|---|
| HLA-A0201 transgenic HHD mice | Heteroclitic MAGE-A peptide | Induced CTLs that recognized and killed MAGE-A expressing tumor cells in an HLA-A0201-restricted manner. | nih.govaai.org |
Syngeneic Tumor Models for Assessing Anti-tumor Activity
Following the confirmation of immunogenicity, the next critical step is to evaluate the anti-tumor activity of the antigen-specific immune response in a setting that recapitulates the tumor microenvironment. Syngeneic tumor models, where immunocompetent mice are implanted with tumor cells derived from the same inbred strain, are the gold standard for this purpose. These models allow for the investigation of the interplay between the induced immune response and the growing tumor.
In the context of MAGE-A1, a preclinical study utilized a syngeneic mouse model to assess the anti-tumor efficacy of a vaccine based on a MAGE-A1-Hsp70 fusion protein. d-nb.info C57BL/6 mice were inoculated with B16 melanoma cells engineered to express MAGE-A1. d-nb.info Subsequent immunization with the MAGE-A1-Hsp70 fusion protein resulted in a potent in vivo anti-tumor immune response. d-nb.info The vaccinated mice exhibited a significant delay in tumor growth and an increased survival rate compared to control groups. d-nb.info This study highlights the potential of MAGE-A1 as a target for therapeutic vaccination and demonstrates the utility of syngeneic models in evaluating such strategies. The enhanced anti-tumor effect was associated with the generation of MAGE-A1-specific antibody and T-cell responses, including an increase in interferon-gamma (IFN-γ)-producing cells and enhanced cytotoxic T lymphocyte activity. d-nb.info
These findings from syngeneic tumor models, although not specifically focused on the MAGE-A1(96-104) peptide alone, provide a strong preclinical proof-of-concept for targeting the MAGE-A1 antigen. They establish that an immune response directed against MAGE-A1 can effectively control tumor growth in an immunocompetent host. Future studies employing syngeneic models could be designed to specifically evaluate the anti-tumor efficacy of vaccines or adoptive T-cell therapies targeting the MAGE-A1(96-104) epitope.
Table 2: Research Findings on MAGE-A1 Anti-Tumor Activity in Syngeneic Tumor Models
| Mouse Strain | Tumor Cell Line | Therapeutic Agent | Key Findings | Reference |
|---|
Strategies for Modulating Cancer/testis Antigen 1 96 104 Specific Immunity Pre Clinical Focus
Peptide-Based Vaccine Strategies
Peptide-based vaccines aim to stimulate a patient's own immune system to recognize and attack tumor cells. thno.org This is achieved by administering a synthetic version of the MAGE-A1 (96-104) peptide, often in combination with substances that boost the immune response.
Design Principles for MAGE-A1 (96-104) Peptide Vaccines
The design of effective peptide vaccines hinges on several key principles. The primary goal is to create a vaccine that can elicit a strong and specific immune response against cancer cells. The length of the peptide is a critical factor; short peptides of 8-11 amino acids are typically used for presentation by MHC class I molecules to activate cytotoxic T lymphocytes (CTLs), the primary cells responsible for killing cancer cells. frontiersin.org
Researchers have also explored modifying the amino acid sequence of the peptide to enhance its binding affinity to MHC molecules, a process that can lead to a more potent immune response. frontiersin.org Another design consideration is the selection of highly immunogenic epitopes, which are the specific parts of the antigen that are recognized by the immune system. mdpi.com In silico analyses and laboratory-based assays are used to predict and confirm the immunogenicity of peptide candidates before they are included in a vaccine. mdpi.com
Adjuvant Development for Enhanced Efficacy
Peptide vaccines are often administered with adjuvants, which are substances that enhance the immunogenicity of the antigen. thno.org Adjuvants work by stimulating the innate immune system, leading to the activation of antigen-presenting cells (APCs) like dendritic cells. mdpi.com These activated APCs are then more effective at presenting the vaccine peptide to T cells, initiating a robust adaptive immune response. mdpi.com
Several types of adjuvants have been investigated in pre-clinical studies with MAGE-A1 peptide vaccines. One commonly used adjuvant is Montanide ISA-51, a water-in-oil emulsion that helps to create a depot effect, slowly releasing the antigen and providing prolonged stimulation of the immune system. nih.govresearchgate.netnih.gov Another approach involves the use of Toll-like receptor (TLR) agonists, such as poly-ICLC, which mimic viral components and strongly activate dendritic cells. d-nb.info Granulocyte-macrophage colony-stimulating factor (GM-CSF) has also been used in combination with MAGE-A1 peptide vaccines to enhance the immune response. nih.govresearchgate.net
Multi-peptide Vaccine Approaches and Breadth of Response
To broaden the anti-tumor immune response and circumvent potential tumor escape mechanisms, researchers are developing multi-peptide vaccines. nih.gov These vaccines combine the MAGE-A1 (96-104) peptide with other tumor-associated antigen peptides. nih.govresearchgate.netnih.gov The rationale behind this approach is that targeting multiple antigens simultaneously makes it more difficult for cancer cells to evade the immune system by downregulating the expression of a single antigen. nih.gov
Pre-clinical studies have shown that multi-peptide vaccines can induce immune responses against several tumor antigens at once. nih.govresearchgate.net For instance, a vaccine containing 12 different melanoma-associated peptides, including MAGE-A1 (96-104), was found to be immunogenic in a clinical trial. nih.govresearchgate.netnih.gov Another strategy involves creating a "consensus" immunogen that can target multiple members of the MAGE-A family simultaneously. nih.gov
Adoptive T-Cell Therapy (ACT) Approaches
Adoptive T-cell therapy (ACT) is a form of immunotherapy that involves collecting a patient's own T cells, modifying them in the laboratory to enhance their tumor-fighting capabilities, and then re-infusing them into the patient. asco.org
TCR Gene Engineering for MAGE-A1 (96-104) Specificity
A key strategy in ACT is to genetically engineer T cells to express a T-cell receptor (TCR) that specifically recognizes the MAGE-A1 (96-104) peptide presented on the surface of cancer cells. asco.org This is achieved by isolating the genes that encode a high-affinity TCR for MAGE-A1 (96-104) and then introducing these genes into the patient's T cells using viral vectors. nih.gov
The resulting engineered T cells are equipped with a powerful tool to identify and kill cancer cells expressing MAGE-A1. nih.gov One of the challenges in this approach is to identify TCRs with optimal affinity and specificity. t-knife.com High-affinity TCRs can recognize even low levels of antigen on tumor cells, but they must also be highly specific to avoid attacking healthy tissues. t-knife.comfrontiersin.org To overcome the limitations of isolating high-affinity TCRs from human donors, researchers have developed innovative platforms, such as transgenic mice that can generate a diverse repertoire of human TCRs. t-knife.comcgtlive.com
Pre-clinical Evaluation of Engineered T Cells
Before they can be used in patients, MAGE-A1 (96-104)-specific engineered T cells undergo rigorous pre-clinical evaluation to assess their safety and efficacy. These studies are conducted both in vitro (in the laboratory) and in vivo (in animal models).
In vitro studies are used to confirm that the engineered T cells can recognize and kill cancer cells that express MAGE-A1. t-knife.com These assays typically involve co-culturing the engineered T cells with tumor cell lines and measuring the release of cytotoxic molecules and cytokines, which are signaling proteins that indicate T-cell activation. t-knife.com
In vivo studies are conducted in animal models, such as mice, that have been implanted with human tumors. t-knife.com These studies provide valuable information on the ability of the engineered T cells to traffic to the tumor site, proliferate, and exert their anti-tumor effects in a living organism. t-knife.com The persistence of the engineered T cells and their potential for off-target toxicities are also carefully evaluated in these models. asco.org
Interactive Data Table: Pre-clinical Findings for MAGE-A1 (96-104) Immunotherapies
| Therapeutic Strategy | Key Findings | Pre-clinical Model |
| Peptide Vaccine | Induction of MAGE-A1-specific T-cell responses. nih.govresearchgate.net | Human clinical trials |
| Peptide Vaccine + Adjuvant | Enhanced immunogenicity with adjuvants like Montanide ISA-51 and GM-CSF. nih.govresearchgate.net | Human clinical trials |
| Multi-peptide Vaccine | Generation of immune responses to multiple tumor antigens. nih.govresearchgate.netnih.gov | Human clinical trials |
| TCR-engineered T cells | High-affinity TCRs demonstrate potent anti-tumor activity in vitro and in vivo. t-knife.comcgtlive.com | Mouse models, human cell lines |
Dendritic Cell-Based Immunotherapies
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. Their ability to process and present tumor-associated antigens (TAAs) to naive T cells makes them an attractive platform for cancer vaccines. Strategies to harness DCs for targeting NY-ESO-1 have focused on optimizing antigen loading and enhancing their maturation and function to elicit robust and durable anti-tumor immunity.
Antigen Loading Strategies for DCs
A variety of methods have been explored in preclinical studies to effectively load dendritic cells with NY-ESO-1 antigen to stimulate specific T-cell responses. These strategies range from the use of synthetic peptides to whole protein and more complex delivery systems.
One common approach is the pulsing of DCs with synthetic peptides derived from the NY-ESO-1 protein. Both short peptides, corresponding to specific HLA-restricted epitopes, and long overlapping peptides have been used. nih.gov Loading DCs with long peptides offers the advantage of covering a diverse range of HLA polymorphisms within the human population. nih.gov
Another strategy involves loading DCs with the full-length NY-ESO-1 protein. This allows for the presentation of a broader repertoire of epitopes, potentially activating both CD4+ and CD8+ T cells. To enhance uptake and presentation, the NY-ESO-1 protein has been delivered as part of an immune complex. For instance, a fusion protein, CDX-1401, which combines a human monoclonal antibody targeting the DC receptor DEC-205 with the full-length NY-ESO-1 protein, has been developed. aacrjournals.org This targeted delivery to a key DC receptor has shown promise in inducing both humoral and cellular immunity to NY-ESO-1. aacrjournals.org
Bacterial vectors have also been engineered to deliver the NY-ESO-1 antigen to DCs. A Salmonella typhimurium vaccine was designed to deliver the antigen directly into the cytoplasm of APCs via a type III protein secretion system. nih.gov This approach not only facilitates antigen delivery but also provides an adjuvant effect, stimulating a potent immune response. nih.gov
Furthermore, DCs can be loaded with antigens from whole tumor cells, either through tumor lysates or apoptotic debris. nih.gov This provides a source of multiple TAAs, including NY-ESO-1, and may induce a broader anti-tumor response.
The table below summarizes various preclinical antigen loading strategies for DCs targeting NY-ESO-1.
| Antigen Loading Strategy | Description | Key Findings in Preclinical Models |
| Peptide Pulsing | Incubation of DCs with synthetic short or long peptides from NY-ESO-1. nih.gov | Induces polyfunctional T-cell responses. nih.gov |
| Whole Protein Loading | Incubation of DCs with the full-length recombinant NY-ESO-1 protein. | Allows for presentation of multiple epitopes. |
| Fusion Protein (CDX-1401) | A fusion of an anti-DEC-205 antibody and full-length NY-ESO-1. aacrjournals.org | Enhances antigen uptake and induces both humoral and cellular immunity. aacrjournals.org |
| Bacterial Vectors | Engineered Salmonella typhimurium to deliver NY-ESO-1. nih.gov | Elicits NY-ESO-1-specific CD8+ and CD4+ T-cell responses. nih.gov |
| Tumor Lysate/Apoptotic Debris | Loading DCs with material from NY-ESO-1-expressing tumor cells. nih.gov | Provides a source of multiple tumor antigens. nih.gov |
Enhancing DC Maturation and Function
The efficacy of DC-based vaccines is critically dependent on the maturation state of the DCs. Mature DCs upregulate costimulatory molecules and produce cytokines that are essential for T-cell activation and the polarization of the immune response towards a Th1 phenotype, which is crucial for anti-tumor immunity. Several strategies have been investigated to enhance the maturation and function of DCs in the context of NY-ESO-1 immunotherapy.
Toll-like receptor (TLR) agonists are potent inducers of DC maturation. Poly-ICLC, a TLR3 agonist, and resiquimod, a TLR7/8 agonist, have been used as adjuvants in combination with NY-ESO-1 vaccines to promote DC activation. aacrjournals.org The activation of these TLRs mimics a viral infection, leading to the upregulation of maturation markers and the production of pro-inflammatory cytokines. aacrjournals.org
CD40 ligand (CD40L) is another key molecule involved in DC maturation. Engineering DCs to express CD40L can enhance their T-cell stimulatory capacity, leading to increased expression of costimulatory molecules and production of IL-12.
In addition to external stimuli, modulating intracellular signaling pathways can also enhance DC function. The combination of radiotherapy and certain chemotherapeutic drugs can induce immunogenic cell death (ICD) in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs) that promote DC maturation. nso-journal.org
The table below outlines several preclinical strategies aimed at enhancing DC maturation and function for cancer immunotherapy.
| Enhancement Strategy | Mechanism of Action | Effect on DC Function |
| TLR Agonists (e.g., poly-ICLC, resiquimod) | Activate TLRs, mimicking viral infection. aacrjournals.org | Upregulation of costimulatory molecules, production of pro-inflammatory cytokines. aacrjournals.org |
| CD40 Agonists | Mimic T-cell help to activate DCs. nso-journal.org | Enhanced DC maturation and increased IL-12 production. nso-journal.org |
| Radiotherapy/Chemotherapy-induced ICD | Release of DAMPs from dying tumor cells. nso-journal.org | Promotes DC recruitment and maturation. nso-journal.org |
| Cytokine Treatment (e.g., IFN-γ) | Direct activation of DCs. nso-journal.org | Induces maturation, particularly in combination with TLR agonists. nso-journal.org |
| Saponin-Based Adjuvants (e.g., QS-21) | Forms immune-stimulating complexes that deliver antigen to DCs. nih.gov | Activates inflammasome signaling and promotes cross-presentation. nih.gov |
By optimizing both antigen loading and maturation signals, DC-based immunotherapies targeting NY-ESO-1 hold the potential to induce potent and specific anti-tumor immune responses.
Future Directions and Challenges in Cancer/testis Antigen 1 96 104 Research
Identifying Novel Modulators of MAGE-A1 (96-104) Immunogenicity
A key challenge in developing effective immunotherapies is the inherently low immunogenicity of self-antigens like MAGE-A1. mdpi.com Future research must focus on identifying and developing novel modulators that can enhance the immune response against the MAGE-A1 (96-104) peptide.
One promising avenue is the use of adjuvants, substances that can boost the immune response to an antigen. Studies have shown that combining the MAGE-A1 (96-104) peptide with adjuvants like Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF) can induce detectable T-cell responses. nih.govresearchgate.net Further exploration of novel adjuvant combinations, including Toll-like receptor (TLR) agonists like poly-ICLC, is warranted to amplify the magnitude and durability of these responses. bmj.combmj.com
Another strategy involves modifying the peptide sequence itself to improve its binding affinity to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cell receptors (TCRs). While the native MAGE-A1 (96-104) sequence has demonstrated immunogenicity, exploring amino acid substitutions could lead to enhanced T-cell activation. aacrjournals.org Additionally, covalent attachment of TLR2 agonists to the peptide has been shown to promote self-assembly into nanoparticles, acting as dual adjuvants and facilitating passive targeting of dendritic cells. mdpi.com
Furthermore, epigenetic modulators are emerging as a powerful tool to increase the expression of MAGE-A1 on tumor cells, thereby making them more visible to the immune system. Inhibitors of DNA methyltransferases (DNMTs), such as decitabine (B1684300) (5-aza-2'-deoxycytidine), have been shown to increase MAGE-A1 expression in various cancer cell lines. nih.govnih.gov This effect can be further enhanced by combining DNMT inhibitors with histone deacetylase (HDAC) inhibitors. nih.govnih.gov
Exploring Combinatorial Immunotherapeutic Strategies
The complexity of the tumor microenvironment often necessitates a multi-pronged attack. Combining MAGE-A1 (96-104)-targeted therapies with other immunotherapeutic modalities holds the potential for synergistic effects and improved clinical outcomes.
A significant area of exploration is the combination of MAGE-A1 (96-104) vaccines or adoptive T-cell therapies with immune checkpoint inhibitors. semanticscholar.org These inhibitors, which block proteins that suppress immune responses, can help to overcome the immunosuppressive tumor microenvironment and unleash the full potential of MAGE-A1-specific T cells. illinois.edu Clinical trials investigating such combinations are already underway and represent a critical step forward. semanticscholar.org
Another promising approach involves combining MAGE-A1 (96-104)-based therapies with agents that induce immunogenic cell death, such as certain chemotherapies or radiation. This can lead to the release of tumor antigens and danger signals, further stimulating an anti-tumor immune response. The combination of decitabine with a dendritic cell (DC) vaccine pulsed with MAGE-A1 peptides has shown feasibility and some anti-tumor activity in pediatric patients with relapsed or refractory solid tumors. researchgate.net
Furthermore, targeting multiple tumor antigens simultaneously through multi-peptide vaccines can broaden the immune response and reduce the risk of tumor escape due to antigen loss. nih.govaacrjournals.org The MAGE-A1 (96-104) peptide has been successfully included in multi-peptide vaccine formulations for melanoma, demonstrating its compatibility and immunogenicity within a broader antigenic context. nih.govresearchgate.net
| Combination Strategy | Rationale | Supporting Evidence |
| MAGE-A1 (96-104) Vaccine + Immune Checkpoint Inhibitors | Overcome tumor-induced immunosuppression and enhance T-cell activity. | Preclinical and clinical studies suggest synergistic effects. semanticscholar.org |
| MAGE-A1 (96-104) Therapy + Epigenetic Modulators (e.g., Decitabine) | Increase MAGE-A1 expression on tumor cells, improving their recognition by the immune system. | Decitabine has been shown to upregulate MAGE-A1 expression. nih.govresearchgate.net |
| Multi-peptide Vaccines (including MAGE-A1 (96-104)) | Broaden the anti-tumor immune response and prevent immune escape. | MAGE-A1 (96-104) has been shown to be immunogenic in multi-peptide vaccine formulations. nih.govresearchgate.net |
| MAGE-A1 (96-104) Therapy + Cytokine Treatment | Enhance the potency, expansion, and persistence of transferred T cells. | Cytokine support is a common strategy to improve adoptive T-cell therapy efficacy. bmj.com |
Advanced Structural Analysis of the TCR-pMHC Complex
A detailed understanding of the molecular interactions between the T-cell receptor (TCR), the MAGE-A1 (96-104) peptide, and the presenting MHC molecule is crucial for designing more effective and specific immunotherapies. Advanced structural analysis techniques are providing unprecedented insights into this critical trimolecular complex.
X-ray crystallography has been the traditional method for determining the structure of TCR-pMHC complexes. nih.gov These studies have revealed the canonical docking mode where the TCR's complementarity-determining regions (CDRs) interact with the peptide and the MHC helices. nih.gov For instance, the crystal structure of HLA-A1 in complex with a MAGE-A1 peptide and a Fab fragment has provided details on their binding mode. researchgate.net However, obtaining high-quality crystals can be challenging. biorxiv.org
Cryo-electron microscopy (cryo-EM) is emerging as a powerful alternative for high-resolution structural analysis of these complexes, even for those that are difficult to crystallize. nih.govresearchgate.net Recent cryo-EM structures of full-length TCR-CD3 complexes bound to a MAGE-A4 pMHC have provided valuable insights into TCR recognition of a clinically relevant cancer antigen. researchgate.net Such studies can elucidate the structural basis for TCR specificity and cross-reactivity, which is critical for avoiding off-tumor toxicities. nih.govcardiff.ac.uk
These structural insights can inform the rational design of TCRs with enhanced affinity and specificity for the MAGE-A1 (96-104)-pMHC complex. This is a key step in developing more potent and safer adoptive T-cell therapies.
Overcoming Tumor Heterogeneity and Immune Evasion Mechanisms
The success of targeted therapies is often limited by the inherent heterogeneity of tumors and their ability to evade immune surveillance. nih.gov Addressing these challenges is paramount for the long-term efficacy of MAGE-A1 (96-104)-based immunotherapies.
Tumor heterogeneity means that not all cancer cells within a tumor may express MAGE-A1, or the expression levels can vary significantly. nih.gov This can lead to the selection of MAGE-A1-negative tumor cell populations and subsequent relapse. Strategies to overcome this include targeting multiple tumor antigens simultaneously, as mentioned earlier. Furthermore, therapies that can induce or upregulate MAGE-A1 expression, such as epigenetic modulators, can help to homogenize the tumor antigen landscape. nih.gov
Cancer cells employ a variety of mechanisms to evade the immune system, including the downregulation of MHC molecules, the secretion of immunosuppressive cytokines, and the expression of immune checkpoint ligands like PD-L1. illinois.edumdpi.com Understanding these escape mechanisms is the first step toward developing strategies to counteract them. For example, combining MAGE-A1-targeted therapies with drugs that inhibit immunosuppressive pathways or with immune checkpoint inhibitors can help to restore an effective anti-tumor immune response. mdpi.com
The tumor microenvironment itself is often immunosuppressive, containing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that can dampen the activity of effector T cells. illinois.edu Future research should focus on strategies to remodel the tumor microenvironment to be more permissive to an anti-tumor immune response, for instance, by using agents that deplete or reprogram these immunosuppressive cell populations.
Development of Predictive Biomarkers for MAGE-A1 (96-104)-Targeted Therapies
To maximize the benefit and minimize the risks of MAGE-A1 (96-104)-targeted therapies, it is crucial to identify patients who are most likely to respond. nih.gov The development of robust predictive biomarkers is therefore a critical area of future research.
The most obvious biomarker is the expression of MAGE-A1 itself in the tumor tissue. nih.gov However, simply assessing MAGE-A1 gene expression by RT-qPCR may not be sufficient, as it doesn't provide information on the heterogeneity of expression at the protein level. nih.gov Immunohistochemistry can provide a more detailed picture of the percentage of MAGE-A1-positive tumor cells. nih.gov
Beyond antigen expression, the patient's HLA type is a critical determinant of response to peptide-based therapies, as the MAGE-A1 (96-104) peptide is presented by specific HLA alleles, such as HLA-A3. aacrjournals.org Therefore, HLA typing is an essential component of patient selection.
Furthermore, the pre-existing immune status of the patient, such as the presence of tumor-infiltrating lymphocytes (TILs) and their functional state, may also predict the likelihood of response. nih.gov A "hot" or T-cell inflamed tumor microenvironment is generally associated with a better response to immunotherapy. mdpi.com Gene expression signatures related to immune activation, such as an interferon-gamma (IFN-γ) response signature, are also being investigated as potential predictive biomarkers. mdpi.com
Recent studies have also suggested that MAGEA3 expression may be a predictive biomarker for resistance to certain targeted therapies like bevacizumab in colorectal cancer, highlighting the complex role of MAGE antigens in treatment response. oaepublish.com
| Biomarker Category | Specific Examples | Rationale |
| Antigen Expression | MAGE-A1 protein expression (IHC), MAGE-A1 gene expression (RT-qPCR) | The target antigen must be present on tumor cells for the therapy to be effective. nih.gov |
| HLA Type | HLA-A3 | The MAGE-A1 (96-104) peptide is presented by specific HLA molecules. aacrjournals.org |
| Tumor Microenvironment | Presence and functionality of Tumor-Infiltrating Lymphocytes (TILs), PD-L1 expression | An inflamed tumor microenvironment is often more responsive to immunotherapy. nih.govmdpi.com |
| Gene Expression Signatures | IFN-γ response signature | Reflects a pre-existing anti-tumor immune response. mdpi.com |
Q & A
Q. What are the optimal experimental conditions for detecting CTAG1 (96-104) in human tissue samples using immunohistochemistry (IHC)?
Methodological Answer:
- Tissue Preparation : Use formalin-fixed, paraffin-embedded (FFPE) tissue sections with heat-mediated antigen retrieval in Tris-EDTA buffer (pH 9.0) to enhance epitope exposure .
- Antibody Selection : Validate antibody specificity using knockout controls or siRNA-mediated gene silencing. For example, Invitrogen’s polyclonal antibody against CAGE1 (UniProt ID: Q8TC20) detects endogenous levels with recommended dilutions of 1:100–1:500 for IHC .
- Controls : Include positive controls (e.g., testis tissue) and negative controls (omitting primary antibody) to confirm assay reliability .
Q. How can researchers validate the specificity of antibodies targeting CTAG1 (96-104) in Western blot (WB) and flow cytometry (FC)?
Methodological Answer:
- WB Validation : Use lysates from cell lines with confirmed CTAG1 expression (e.g., melanoma or ovarian cancer lines). Resolve proteins via SDS-PAGE under reducing conditions. A band at ~18–25 kDa (depending on isoform) should be observed .
- FC Validation : Employ CRISPR-edited CTAG1-knockout cell lines as negative controls. Compare staining profiles between wild-type and knockout cells using fluorophore-conjugated antibodies (e.g., FITC or PE) .
- Cross-reactivity Checks : Test antibodies against recombinant CTAG1 protein (e.g., CSB-EP006125HU-B) to confirm target recognition .
Q. What bioinformatics tools are recommended for analyzing CTAG1 expression patterns across different cancer types?
Methodological Answer:
- Public Databases : Use The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx) portals to compare CTAG1 mRNA levels in tumors vs. normal tissues.
- Differential Expression Analysis : Apply DESeq2 or edgeR for RNA-seq data to identify statistically significant overexpression in malignancies like melanoma or breast cancer .
- Survival Analysis : Utilize Kaplan-Meier Plotter to correlate CTAG1 expression with patient prognosis .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in CTAG1 (96-104) expression data between transcriptomic and proteomic studies?
Methodological Answer:
- Multi-Omics Integration : Combine RNA-seq with mass spectrometry-based proteomics to identify post-transcriptional regulation (e.g., protein degradation or translational inhibition) .
- Epigenetic Profiling : Perform methylation-specific PCR or ChIP-seq for histone modifications (e.g., H3K27me3) to assess epigenetic silencing mechanisms that may uncouple mRNA and protein levels .
- Single-Cell Analysis : Use scRNA-seq and multiplexed IHC to evaluate cell type-specific expression heterogeneity within tumors .
Q. How should researchers design CRISPR-Cas9 experiments to investigate CTAG1 (96-104) function in cancer cell immunogenicity?
Methodological Answer:
- Guide RNA Design : Target exons encoding the 96-104 epitope region using tools like CRISPOR or Benchling. Validate knockout efficiency via Sanger sequencing and WB .
- Functional Assays : Co-culture CTAG1-knockout cells with autologous cytotoxic T lymphocytes (CTLs) to measure IFN-γ secretion (ELISPOT) or target cell lysis (LDH release assay) .
- HLA Restriction Analysis : Use HLA-A1-matched antigen-presenting cells to confirm CTAG1-specific T-cell activation, as HLA-A1 is a known restriction element for CTAG1-derived peptides .
Q. What methodological considerations are critical when developing CTAG1 (96-104)-targeted chimeric antigen receptor (CAR) T-cell therapies?
Methodological Answer:
- Epitope Selection : Prioritize peptides with confirmed immunogenicity (e.g., MZ2-E antigen) and HLA-binding affinity predicted by NetMHCpan .
- CAR Construct Design : Incorporate a 4-1BB co-stimulatory domain to enhance T-cell persistence and a safety switch (e.g., inducible caspase-9) to mitigate off-tumor toxicity .
- Preclinical Testing : Use humanized mouse models engrafted with CTAG1-positive tumors to evaluate CAR T-cell efficacy and cytokine release syndrome risk .
Data Presentation and Reproducibility
Q. How should researchers present conflicting CTAG1 (96-104) expression data in publication-ready figures?
Methodological Answer:
- Figure Organization : Use separate panels for transcript (qPCR) vs. protein (IHC/WB) data, avoiding redundant tables or overlapping graphical elements .
- Statistical Annotation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) to quantify discrepancies .
- Reproducibility : Provide detailed protocols for antigen retrieval buffers, antibody catalog numbers, and software parameters (e.g., ImageJ thresholds) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
